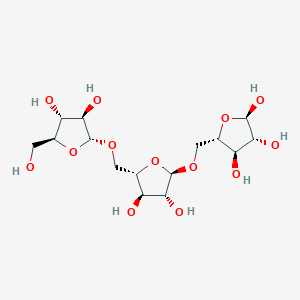
alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf is a trisaccharide consisting of three α-L-arabinose units connected via (1→5) linkages . It is available from various suppliers including Creative Biolabs .
Molecular Structure Analysis
The molecular formula of this compound is C15H26O13, and it has a molecular weight of 414.36 . The InChI string, which represents the structure of the molecule, is also provided .Aplicaciones Científicas De Investigación
Arabinofuranosidases: Enzymatic Function and Production
Arabinofuranosidases, such as alpha-L-arabinofuranosidase, play a crucial role in the hydrolysis of alpha-L-arabinose from arabinofuranosides, arabinans, arabinoxylans, and arabinogalactans. These enzymes are pivotal in the bioconversion of lignocellulosic biomass, enhancing the hydrolysis of the arabinoxylan fraction of hemicellulose. Research highlights the diverse microbial sources for the production of these enzymes and the potential for genetic engineering to increase their production efficiency. The synergy of arabinofuranosidases with other biomass hydrolyzing enzymes underscores their significance in various industrial applications, including biofuel production (Poria et al., 2020).
Novel Enzymes and Genetic Engineering
The discovery of new thermostable alpha-L-arabinofuranosidases from thermophilic bacteria expands the toolbox available for industrial applications. Such enzymes, characterized by their stability at high temperatures, offer advantages for processes requiring prolonged incubations at elevated temperatures. The cloning and expression of these enzymes in model organisms like Escherichia coli facilitate their study and potential industrial exploitation (Birgisson et al., 2004).
Synergistic Effects and Industrial Applications
The study of different alpha-L-arabinofuranosidases reveals their synergistic interactions, especially when combined with other hemicellulases. This synergy is crucial for the efficient breakdown of complex biomass into simpler sugars, which can be further utilized in the production of biofuels and other biochemicals. The industrial applications of these enzymes are vast, ranging from the enhancement of animal feed digestibility to the production of bioethanol, highlighting their importance in a sustainable bioeconomy (Sørensen et al., 2006).
Arabinofuranosyltransferase Activity
Research into the enzymatic mechanisms of arabinofuranosyltransferases provides insights into the biosynthesis of arabinose-containing polysaccharides. These enzymes are essential for the formation of complex plant cell wall components, contributing to plant structure and function. Understanding these mechanisms opens new avenues for the modification of plant biomass for better industrial processing and utilization (Konishi et al., 2006).
Propiedades
IUPAC Name |
(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O13/c16-1-4-7(17)11(21)14(27-4)25-3-6-9(19)12(22)15(28-6)24-2-5-8(18)10(20)13(23)26-5/h4-23H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11+,12+,13+,14+,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGBMVAQMSBUQH-BGHOBRCPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC[C@H]3[C@@H]([C@H]([C@@H](O3)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

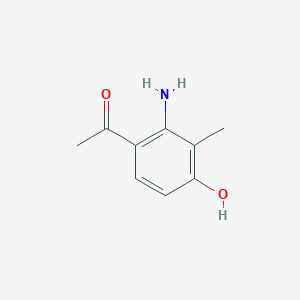
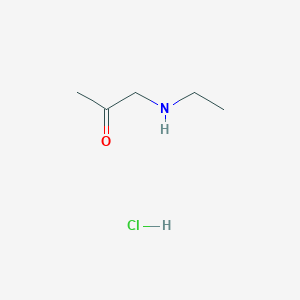
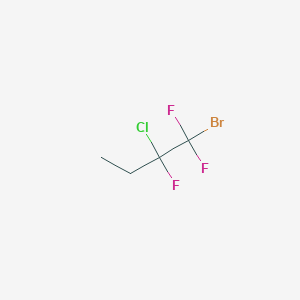
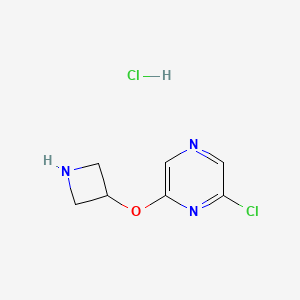
![7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1525577.png)

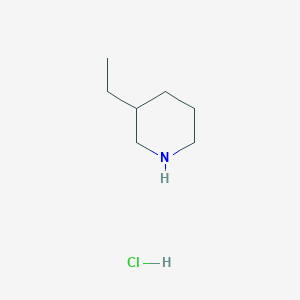
![1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B1525581.png)

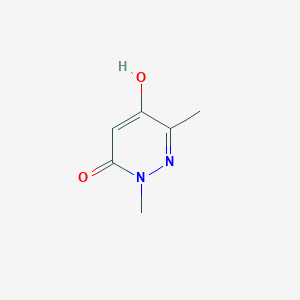

![1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine](/img/structure/B1525589.png)
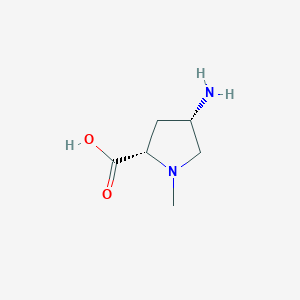
![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine](/img/structure/B1525593.png)